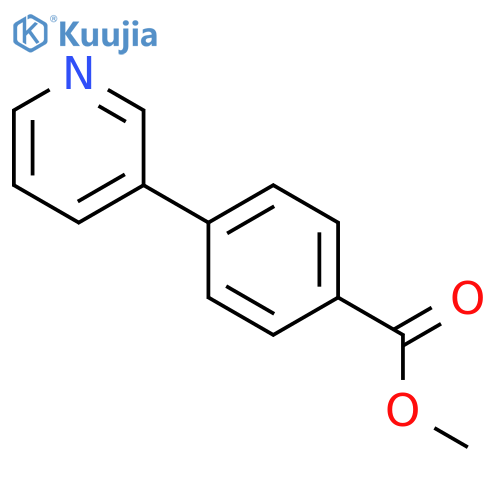

Cas no 90395-47-4 (Methyl 4-(pyridin-3-yl)benzoate)

90395-47-4 structure

商品名:Methyl 4-(pyridin-3-yl)benzoate

Methyl 4-(pyridin-3-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(pyridin-3-yl)benzoate

- Benzoic acid,4-(3-pyridinyl)-, methyl ester

- methyl 4-pyridin-3-ylbenzoate

- methyl 4-(3-pyridinyl)benzoate

- SMXKPSLCRALELV-UHFFFAOYSA-N

- 4-pyridin-3-yl-benzoic methyl ester

- DTXSID60399705

- 4-Pyridin-3-yl-benzoic acid methyl ester

- BB 0222736

- Methyl 4-(3-pyridyl)benzoate

- N,N'-DI(1-NAPHTHYL)BENZIDINE

- Benzoic acid, 4-(3-pyridinyl)-, methyl ester

- FT-0744558

- 90395-47-4

- SCHEMBL2345607

- Methyl 4-[Pyridin-3-yl]-Benzoate

- AKOS004114006

- METHYL4-(PYRIDIN-3-YL)BENZOATE

-

- インチ: InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h2-9H,1H3

- InChIKey: SMXKPSLCRALELV-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=C(C=C1)C2=CN=CC=C2

計算された属性

- せいみつぶんしりょう: 213.07900

- どういたいしつりょう: 213.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- PSA: 39.19000

- LogP: 2.53520

Methyl 4-(pyridin-3-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748396-1g |

Methyl 4-(pyridin-3-yl)benzoate |

90395-47-4 | 98% | 1g |

¥3591.00 | 2024-04-26 | |

| Crysdot LLC | CD11020967-5g |

Methyl 4-(pyridin-3-yl)benzoate |

90395-47-4 | 95+% | 5g |

$923 | 2024-07-19 | |

| Chemenu | CM277685-1g |

Methyl 4-(pyridin-3-yl)benzoate |

90395-47-4 | 95% | 1g |

$311 | 2021-08-18 | |

| Chemenu | CM277685-5g |

Methyl 4-(pyridin-3-yl)benzoate |

90395-47-4 | 95% | 5g |

$870 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748396-100mg |

Methyl 4-(pyridin-3-yl)benzoate |

90395-47-4 | 98% | 100mg |

¥772.00 | 2024-04-26 | |

| Crysdot LLC | CD11020967-1g |

Methyl 4-(pyridin-3-yl)benzoate |

90395-47-4 | 95+% | 1g |

$330 | 2024-07-19 |

Methyl 4-(pyridin-3-yl)benzoate 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

90395-47-4 (Methyl 4-(pyridin-3-yl)benzoate) 関連製品

- 106047-17-0(Methyl 4-(pyridin-4-yl)benzoate)

- 893735-14-3(Methyl 5-(p-tolyl)nicotinate)

- 93349-93-0(Methyl 5-(m-tolyl)nicotinate)

- 4385-73-3(Ethyl 3-(pyridin-3-yl)benzoate)

- 10177-13-6(Methyl 5-phenylnicotinate)

- 93349-94-1(Methyl 5-(o-tolyl)nicotinate)

- 4385-71-1(Ethyl 4-pyridin-3-ylbenzoate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90395-47-4)Methyl 4-(pyridin-3-yl)benzoate

清らかである:99%

はかる:1g

価格 ($):308.0